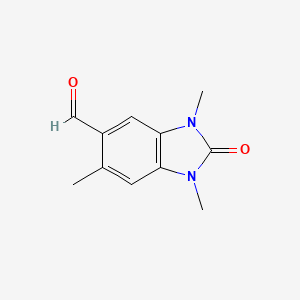

1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3,6-Trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde is a chemical compound with the molecular formula C11H12N2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives are known for their broad range of chemical and biological properties and are used in the development of new drugs .

Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact 3D structure is not available in the search results.Physical and Chemical Properties Analysis

This compound has a molecular weight of 204.23. It has a predicted density of 1.237±0.06 g/cm3 and a predicted boiling point of 357.4±31.0 °C. Its melting point is 201.5-203 °C .科学的研究の応用

Synthesis of pH-sensitive Spin Probes

Research by Kirilyuk et al. (2003) outlines the synthesis of new pH-sensitive spin probes through the Grignard reagent addition to 5-alkylamino-4H-imidazole 3-oxides, which involves compounds structurally related to 1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde. These spin probes have applications in measuring pH in various chemical and biological systems (Kirilyuk et al., 2003).

Development of Antiproliferative Agents

Ashok et al. (2020) synthesized novel 1,2,3-triazole-based pyrazole aldehydes and their benzimidazole derivatives, demonstrating significant antiproliferative activity against cancer cell lines. This showcases the potential of utilizing this compound derivatives in the development of new cancer therapies (Ashok et al., 2020).

Synthetic Chemistry and Catalysis

A practical Oxone®-mediated synthesis of benzimidazoles from 1,2-phenylenediamines and aldehydes, as discussed by Beaulieu et al. (2003), emphasizes the chemical versatility and reactivity of related benzimidazole compounds under mild conditions. This method is beneficial for high-throughput synthesis of benzimidazole libraries and is environmentally friendly (Beaulieu et al., 2003).

Novel Heterocyclic Synthesis

Kamal et al. (2014) synthesized β-carboline-benzimidazole conjugates using lanthanum nitrate as a catalyst, displaying enhanced cytotoxic activity against various human cancer cell lines. This work suggests the potential of this compound in the synthesis of heterocyclic compounds with significant pharmacological applications (Kamal et al., 2014).

Anticancer Properties

Horishny et al. (2021) studied the synthesis and evaluation of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids, revealing weak to medium anticancer activity. This research further indicates the application of benzimidazole derivatives in developing new anticancer agents (Horishny et al., 2021).

作用機序

Target of Action

It’s worth noting that imidazole derivatives, which this compound is a part of, have been reported to show a broad range of biological activities . They have been used in the development of new drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological effects . The exact interaction would depend on the specific target and the structure of the derivative.

Biochemical Pathways

Given the broad range of activities associated with imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which could influence their absorption and distribution .

Result of Action

Given the wide range of biological activities associated with imidazole derivatives, the effects could potentially be diverse depending on the specific target and the structure of the derivative .

Action Environment

Factors such as ph, temperature, and the presence of other compounds could potentially influence the action of imidazole derivatives .

特性

IUPAC Name |

1,3,6-trimethyl-2-oxobenzimidazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-4-9-10(5-8(7)6-14)13(3)11(15)12(9)2/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERROLXQMIMNTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

phenyl]methylidene})amine](/img/structure/B2865742.png)

![N'-(2,4-dimethylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2865745.png)

![(4-phenylpiperazino)[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2865747.png)

![1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2865751.png)

![2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxymethyl]phenyl]acetic acid](/img/structure/B2865753.png)

![2-(4-Chlorophenoxy)-2-methyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2865755.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2865761.png)

![N-(4-bromo-2-methylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2865762.png)